3-(sec-Butyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-butan-2-yl-5-piperidin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-3-8(2)10-13-11(15-14-10)9-4-6-12-7-5-9/h8-9,12H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIZVSRZMKIRQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NOC(=N1)C2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(sec-Butyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an isocyanate to form the oxadiazole ring. The piperidine ring can be introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of flow microreactor systems, which provide better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(sec-Butyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the piperidine or oxadiazole rings.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant antimicrobial activity. For instance, compounds similar to 3-(sec-Butyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole have shown effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans. Studies demonstrate that these compounds can possess minimum inhibitory concentrations (MICs) comparable to or lower than standard antibiotics .
Anti-inflammatory Effects
In addition to their antimicrobial properties, oxadiazole derivatives are also recognized for their anti-inflammatory effects. Compounds in this class have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. Some oxadiazole derivatives demonstrated significant protective effects in animal models compared to standard anti-inflammatory drugs like Indomethacin .
Antiparasitic Activity
Notably, certain oxadiazole derivatives have also exhibited antiparasitic activity. For example, compounds have been tested against Leishmania major promastigotes, showing promising results that warrant further investigation for potential therapeutic applications in treating parasitic infections .
Case Studies
Several studies highlight the efficacy of 3-(sec-Butyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole and its derivatives:
- Antimicrobial Study : A study conducted by Ustabas et al. synthesized a novel hybrid molecule containing oxadiazole and triazole components. The compound exhibited superior bacteriostatic activity against multiple bacterial strains with MIC values significantly lower than those of standard treatments .
- Analgesic Activity : Research by Said et al. evaluated various oxadiazole conjugates for analgesic properties. The findings indicated that certain derivatives provided substantial pain relief compared to traditional analgesics, suggesting their potential use in pain management therapies .
- Antituberculosis Activity : Ningegowda et al. reported on the synthesis of specific oxadiazole derivatives that demonstrated promising antituberculosis activity against Mycobacterium tuberculosis. One compound showed effective inhibition at low concentrations, indicating its potential as a lead compound for further development .
Mechanism of Action
The mechanism of action of 3-(sec-Butyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the nature of the target.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in increases electrophilicity and metabolic stability, whereas the methoxy group in improves solubility but may reduce reactivity .
- Steric Effects : Bulky substituents like benzhydryl in may limit bioavailability but improve target specificity .
Pharmacological and Functional Comparisons
Anticonvulsant and Muscle Relaxant Activity
Piperidine-containing oxadiazoles are often prioritized for CNS-targeted applications due to their blood-brain barrier permeability .
Farnesoid X Receptor (FXR) and Pregnane X Receptor (PXR) Modulation
Derivatives like 3-(naphthalen-2-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole (compound 1 in ) act as FXR antagonists/PXR agonists, suggesting that the sec-butyl variant may similarly modulate nuclear receptors. Substitution at the 3-position critically influences receptor affinity; hydrophobic groups (e.g., sec-butyl) may enhance FXR antagonism .
Biological Activity
3-(sec-Butyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. The oxadiazole ring is known for its pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
It features a piperidine moiety and a sec-butyl group attached to the oxadiazole ring, which may influence its biological interactions.
The biological activity of 3-(sec-butyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole is primarily attributed to its ability to interact with specific molecular targets. The oxadiazole ring has been shown to modulate enzyme activities and receptor functions, which are crucial for various physiological processes.
Research indicates that compounds containing the oxadiazole core can inhibit specific enzymes such as acetylcholinesterase (AChE) and urease, leading to potential applications in treating neurodegenerative diseases and infections caused by urease-producing bacteria .
Antimicrobial Activity
Several studies have demonstrated the antimicrobial efficacy of 3-(sec-butyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole against various bacterial strains. The compound exhibited moderate to strong activity against:
- Salmonella typhi
- Bacillus subtilis
In contrast, weaker activity was noted against other strains such as Escherichia coli and Staphylococcus aureus .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes:
| Enzyme | IC50 Value (µM) | Activity Level |
|---|---|---|
| Acetylcholinesterase | 0.63 ± 0.001 | Strong |
| Urease | 2.14 ± 0.003 | Moderate to Strong |
These results indicate significant potential for therapeutic applications in enzyme-related disorders .
Case Studies
- Antitubercular Activity : A study by Dhumal et al. (2016) explored the antitubercular properties of various oxadiazole derivatives. The most active compounds showed strong inhibition against Mycobacterium bovis, suggesting that modifications to the oxadiazole structure could enhance efficacy against tuberculosis .
- Neuroprotective Effects : Research has indicated that derivatives of this compound may possess neuroprotective properties. Docking studies revealed favorable interactions with neuronal targets, supporting further investigation into their use in neurodegenerative diseases .
Q & A
Basic: What are the recommended synthetic routes for preparing 3-(sec-Butyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole, and what key reaction conditions must be optimized?
Answer:
The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For structurally analogous compounds (e.g., 5-substituted-1,3,4-oxadiazoles), a multi-step approach is often employed:
Amidoxime Formation : React nitriles with hydroxylamine under acidic conditions.
Cyclization : Treat amidoximes with activated carbonyl compounds (e.g., acyl chlorides) in polar aprotic solvents like DMF or THF, often requiring catalytic bases (e.g., LiH) .
Piperidine Substitution : Introduce the piperidin-4-yl moiety via nucleophilic substitution or coupling reactions under inert atmospheres .
Key Optimization Factors :
- Solvent choice (DMF enhances nucleophilicity but may require LiH for activation) .
- Temperature control during cyclization (reflux vs. room temperature) to avoid side reactions.
- Purification via column chromatography or recrystallization to isolate the oxadiazole core .
Basic: What safety protocols are critical when handling 3-(sec-Butyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole in laboratory settings?
Answer:
Based on analogous oxadiazole compounds (e.g., 3-Benzhydryl derivatives):
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to minimize inhalation risks (H335: respiratory irritation) .
- First Aid : Immediate flushing with water for eye/skin exposure; seek medical evaluation if ingested (H302: acute oral toxicity) .
- Waste Disposal : Segregate chemical waste for professional treatment to avoid environmental contamination .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR, MS) during structural characterization of this compound?
Answer:
Contradictions may arise from tautomerism, solvent effects, or impurities. Methodological strategies include:
- Multi-Technique Validation :
- Dynamic NMR Experiments : Detect slow-exchange processes (e.g., hindered rotation in oxadiazole rings) by variable-temperature NMR .
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry .
Advanced: What strategies are effective for improving the yield of 3-(sec-Butyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole in multi-step syntheses?
Answer:
Yield optimization requires addressing bottlenecks at each step:
Amidoxime Preparation : Use excess hydroxylamine hydrochloride (1.5–2.0 equiv) and monitor pH (pH 4–6) to minimize hydrolysis .
Cyclization :
- Pre-activate amidoximes with trimethylsilyl chloride (TMSCl) to enhance reactivity .
- Employ microwave-assisted synthesis to reduce reaction time and improve selectivity .
Piperidine Coupling : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective introduction of the piperidine group .
Troubleshooting : If yields drop >20%, analyze intermediates via TLC or HPLC to identify degradation pathways .
Basic: What spectroscopic and chromatographic techniques are essential for confirming the purity of this compound?
Answer:
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to quantify purity (>95%) .
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates and iodine staining .
- Fourier-Transform Infrared (FTIR) : Confirm functional groups (e.g., oxadiazole C=N stretch at 1600–1650 cm) .
- Elemental Analysis : Validate empirical formula by matching calculated vs. observed C/H/N ratios (deviation <0.4%) .
Advanced: How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?
Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity with biological targets (e.g., enzymes) .
- Molecular Docking : Use software like AutoDock Vina to simulate binding interactions with receptors (e.g., antimicrobial targets like DNA gyrase) .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., blood-brain barrier penetration) to prioritize in vitro testing .
Basic: What are the stability considerations for storing 3-(sec-Butyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole?
Answer:
- Storage Conditions : Keep in airtight containers under inert gas (N) at –20°C to prevent hydrolysis or oxidation .
- Light Sensitivity : Protect from UV light using amber glassware to avoid photodegradation .
- Stability Monitoring : Periodically analyze via HPLC to detect degradation products (e.g., opened oxadiazole rings) .
Advanced: How can researchers investigate the mechanism of action for this compound’s antimicrobial activity?
Answer:
- Enzyme Inhibition Assays : Test against bacterial targets (e.g., dihydrofolate reductase) using spectrophotometric methods .
- Time-Kill Studies : Evaluate bactericidal kinetics at varying concentrations (2× to 8× MIC) .
- Resistance Profiling : Serial passage experiments to identify mutations conferring resistance, followed by target validation via PCR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
